Cas no 1805971-20-3 (5-Chloro-3-cyano-4-(difluoromethyl)-2-iodopyridine)

5-Chloro-3-cyano-4-(difluoromethyl)-2-iodopyridine 化学的及び物理的性質
名前と識別子
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- 5-Chloro-3-cyano-4-(difluoromethyl)-2-iodopyridine
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- インチ: 1S/C7H2ClF2IN2/c8-4-2-13-7(11)3(1-12)5(4)6(9)10/h2,6H
- InChIKey: BJQHZDWHBYCOBN-UHFFFAOYSA-N
- ほほえんだ: IC1C(C#N)=C(C(=CN=1)Cl)C(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 230
- トポロジー分子極性表面積: 36.7
- 疎水性パラメータ計算基準値(XlogP): 2.5
5-Chloro-3-cyano-4-(difluoromethyl)-2-iodopyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029055061-1g |
5-Chloro-3-cyano-4-(difluoromethyl)-2-iodopyridine |
1805971-20-3 | 97% | 1g |
$1,490.00 | 2022-04-01 |
5-Chloro-3-cyano-4-(difluoromethyl)-2-iodopyridine 関連文献
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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5-Chloro-3-cyano-4-(difluoromethyl)-2-iodopyridineに関する追加情報
Recent Advances in the Study of 5-Chloro-3-cyano-4-(difluoromethyl)-2-iodopyridine (CAS: 1805971-20-3)
In recent years, the compound 5-Chloro-3-cyano-4-(difluoromethyl)-2-iodopyridine (CAS: 1805971-20-3) has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique halogenated and cyano-substituted pyridine core, has shown promising potential in various applications, including medicinal chemistry, agrochemicals, and material science. The presence of multiple functional groups, such as the chloro, cyano, difluoromethyl, and iodo substituents, makes it a versatile intermediate for further chemical modifications and drug discovery efforts.
Recent studies have focused on the synthesis and optimization of 5-Chloro-3-cyano-4-(difluoromethyl)-2-iodopyridine, aiming to improve its yield, purity, and scalability for industrial applications. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and regioselective halogenation, have been employed to achieve efficient and cost-effective production. These advancements are critical for meeting the growing demand for this compound in high-throughput screening and lead optimization programs.
In the context of medicinal chemistry, 5-Chloro-3-cyano-4-(difluoromethyl)-2-iodopyridine has been explored as a key building block for the development of novel bioactive molecules. Its structural features enable the design of compounds with enhanced binding affinity and selectivity toward biological targets. For instance, derivatives of this compound have demonstrated inhibitory activity against various enzymes and receptors implicated in cancer, infectious diseases, and neurological disorders. Researchers are particularly interested in its potential as a scaffold for kinase inhibitors and GPCR modulators.
Furthermore, the agrochemical industry has recognized the utility of 5-Chloro-3-cyano-4-(difluoromethyl)-2-iodopyridine in the synthesis of next-generation pesticides and herbicides. Its halogen-rich structure contributes to the development of compounds with improved pest control efficacy and environmental safety profiles. Recent patents and publications highlight its role in the design of fungicides and insecticides that target specific metabolic pathways in pests, thereby reducing off-target effects and resistance development.
From a material science perspective, the unique electronic properties of 5-Chloro-3-cyano-4-(difluoromethyl)-2-iodopyridine make it a candidate for applications in organic electronics and optoelectronics. Its ability to participate in π-stacking interactions and form stable charge-transfer complexes has been investigated for the development of organic semiconductors and light-emitting diodes (OLEDs). These studies underscore the compound's versatility beyond traditional pharmaceutical applications.
In conclusion, the ongoing research on 5-Chloro-3-cyano-4-(difluoromethyl)-2-iodopyridine (CAS: 1805971-20-3) reflects its broad utility and potential across multiple disciplines. Continued efforts in synthetic optimization, biological evaluation, and application development are expected to unlock new opportunities for this compound in the coming years. Researchers and industry professionals are encouraged to stay abreast of the latest findings to leverage its full potential in their respective fields.
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